4-Nitrothiophene-2-sulfonamide

Descripción

Significance of Sulfonamide and Thiophene (B33073) Scaffolds in Drug Discovery Research

The sulfonamide and thiophene moieties are independently recognized as "privileged structures" in medicinal chemistry, meaning they are frequently found in the molecular architecture of successful drugs across various therapeutic areas.

The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry. ekb.eg Historically, it formed the basis of the first commercially available antibacterial agents, known as sulfa drugs. ekb.eg Beyond their antimicrobial properties, sulfonamides exhibit a wide array of pharmacological activities, including diuretic, anticonvulsant, anti-inflammatory, and anticancer effects. ekb.egcymitquimica.com This versatility stems from the sulfonamide group's ability to act as a bioisostere of a carboxylic acid and to form crucial hydrogen bond interactions with biological targets. nih.gov A notable example of a modern drug class featuring this group is the carbonic anhydrase inhibitors, which are used to treat conditions like glaucoma. nih.gov

The thiophene ring , a five-membered aromatic heterocycle containing a sulfur atom, is another vital scaffold in drug discovery. researchgate.net Its structural similarity to a benzene (B151609) ring allows it to serve as a bioisosteric replacement, often improving a compound's pharmacokinetic profile. researchgate.net Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.net The inclusion of a thiophene ring in a drug molecule can enhance its metabolic stability and target affinity.

The combination of these two powerful pharmacophores in a single molecule, as seen in thiophene-sulfonamide derivatives, creates a platform for the development of novel therapeutic agents with potentially synergistic or unique biological activities.

Historical and Contemporary Academic Interest in Nitrothiophenes

The introduction of a nitro group (-NO₂) to a thiophene ring further modulates the electronic properties and biological activity of the resulting nitrothiophene scaffold. Historically, nitro-aromatic compounds have been investigated for their antimicrobial and cytotoxic effects. Nitrothiophenes, in particular, have been the subject of academic research to understand their mechanisms of action and structure-activity relationships.

Studies have shown that some nitrothiophenes possess significant antibacterial and antifungal activity. researchgate.netnih.gov The mode of action for some of these compounds is thought to involve the intracellular reduction of the nitro group to a reactive nitroso or hydroxylamine (B1172632) species, which can then interact with cellular macromolecules. Other proposed mechanisms include the formation of Meisenheimer complexes, which can disrupt cellular processes. researchgate.net

Contemporary research continues to explore the potential of nitrothiophenes in various therapeutic areas. For instance, certain nitrothiophene-based compounds have been investigated for their activity against protozoan parasites. The electron-withdrawing nature of the nitro group can be crucial for the molecule's ability to interact with specific enzymes or receptors within these organisms.

Research Trajectories for 4-Nitrothiophene-2-sulfonamide and its Analogues

Given the established biological activities of its constituent parts, research into this compound and its analogs is likely to proceed along several promising trajectories. The primary areas of investigation are expected to be in antimicrobial, anticancer, and enzyme inhibition studies.

Antimicrobial Activity: The combination of the sulfonamide group, known for its antibacterial properties, with a nitrothiophene moiety, which also exhibits antimicrobial effects, suggests a strong potential for the development of novel anti-infective agents. Research would likely focus on evaluating the minimum inhibitory concentrations (MICs) of this compound and its derivatives against a panel of clinically relevant bacteria and fungi. nih.govnih.gov

Anticancer Activity: Both sulfonamide and thiophene scaffolds are present in a number of anticancer drugs. nih.govnih.gov The sulfonamide group can target enzymes crucial for cancer cell proliferation, such as carbonic anhydrases, which are often overexpressed in tumors. nih.gov The thiophene ring can contribute to the molecule's ability to intercalate with DNA or inhibit other key proteins involved in cancer progression. Therefore, evaluating the cytotoxic activity of this compound against various cancer cell lines is a logical research direction.

Carbonic Anhydrase Inhibition: As mentioned, sulfonamides are classic inhibitors of carbonic anhydrases (CAs). nih.gov The specific substitution pattern on the thiophene ring, including the presence of the nitro group, could lead to selective inhibition of different CA isoforms. Research in this area would involve in vitro assays to determine the inhibitory potency (Ki) of this compound against various human CA isoforms, some of which are important targets in cancer and other diseases. nih.gov

The following table summarizes the potential research directions and the key parameters that would be investigated for this compound and its analogs, based on the known activities of related compounds.

| Research Area | Potential Target | Key Parameters for Investigation |

| Antimicrobial | Bacterial and Fungal Pathogens | Minimum Inhibitory Concentration (MIC) |

| Anticancer | Cancer Cell Lines (e.g., Breast, Colon) | Half-maximal Inhibitory Concentration (IC₅₀) |

| Enzyme Inhibition | Carbonic Anhydrase Isoforms | Inhibitory Constant (Ki) |

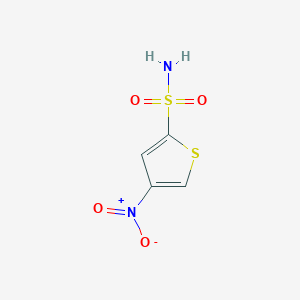

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-nitrothiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O4S2/c5-12(9,10)4-1-3(2-11-4)6(7)8/h1-2H,(H2,5,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRBWSCTTUHORC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1[N+](=O)[O-])S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301306668 | |

| Record name | 4-Nitro-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17510-83-7 | |

| Record name | 4-Nitro-2-thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17510-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301306668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 4 Nitrothiophene 2 Sulfonamide

Foundational Synthetic Routes to 4-Nitrothiophene-2-sulfonamide

The synthesis of this compound can be approached through several strategic pathways, primarily involving the initial construction of the thiophene (B33073) core followed by sequential functionalization.

Thiophene Ring Formation and Subsequent Functionalization

The construction of the thiophene ring is a critical first step, with established methods such as the Paal-Knorr and Gewald syntheses being prominent.

The Paal-Knorr thiophene synthesis offers a classical route, involving the condensation of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide or Lawesson's reagent. google.comrsc.org While effective, this method's applicability for producing highly functionalized thiophenes with specific substitution patterns required for this compound can be limited by the availability of the appropriate dicarbonyl precursors. nih.gov

A more versatile approach for constructing substituted thiophenes is the Gewald reaction . This multicomponent reaction condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. acs.orgrsc.org This method is advantageous due to the ready availability of starting materials and its tolerance for a variety of functional groups. nih.govprepchem.com The resulting 2-aminothiophene can then be further modified, for instance, through diazotization followed by the introduction of the nitro and sulfonyl chloride groups, to eventually yield the target molecule.

A common strategy for synthesizing substituted thiophenes involves starting with a pre-existing thiophene and introducing the desired functional groups. For instance, 2-chlorothiophene (B1346680) can be synthesized by reacting thiophene with chlorine. google.com This chlorinated intermediate can then undergo nitration and subsequent reactions to introduce the sulfonamide group.

Sulfonamide Moiety Introduction and Modification

The introduction of the sulfonamide group is a key step in the synthesis of the target compound. A common method involves the reaction of a sulfonyl chloride with an amine. researchgate.net Specifically, for the synthesis of this compound, a likely pathway involves the chlorosulfonation of a suitable thiophene precursor to generate a thiophene-2-sulfonyl chloride. This intermediate can then be reacted with ammonia (B1221849) or an ammonia surrogate to form the primary sulfonamide. nih.govnih.gov

For instance, the synthesis of 2-aminophenol-4-sulfonamide involves chlorosulfonation, amination, hydrolysis, acidification, and reduction steps. A similar sequence can be envisioned for the thiophene analog. The synthesis of N-(Butylaminocarbonyl)-4-nitrothiophene-2-sulfonamide starts from this compound, indicating that the parent sulfonamide is a stable and accessible intermediate. prepchem.com

The modification of the sulfonamide group itself is also a viable derivatization strategy. For example, the reaction of 5-bromothiophene-2-sulfonamide (B1270684) with various alkyl bromides using a base like lithium hydride can yield N-alkylated sulfonamides.

Metalation Chemistry in 4-Substituted Thiophene-2-sulfonamide Synthesis

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of thiophene chemistry, this strategy allows for the introduction of substituents at specific positions of the thiophene ring. The sulfonamide group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent carbon atom by a strong base like n-butyllithium. acs.org

The metalation of N-tert-butylthiophene-2-sulfonamide with n-butyllithium results in a mixture of 3- and 5-lithiated species. However, using lithium diisopropylamide (LDA) allows for the selective formation of the 5-lithio-N-tert-butylthiophene-2-sulfonamide, which can then be reacted with various electrophiles to introduce substituents at the 5-position. acs.org This methodology provides a route to 5-substituted thiophene-2-sulfonamides, which could then be nitrated at the 4-position.

Direct metalation has been successfully employed for the synthesis of tetrasubstituted thiophenes, demonstrating its utility in creating complex and highly functionalized thiophene derivatives.

Chemical Reactions and Functional Group Transformations

The presence of the nitro group and the sulfonamide moiety on the thiophene ring opens up avenues for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the nitro group activates the thiophene ring towards nucleophilic aromatic substitution (SNA_r). This allows for the displacement of leaving groups on the ring by various nucleophiles. For example, in 5-chloro-4-nitrothiophene-2-sulfonamide, the chlorine atom at the 5-position is susceptible to nucleophilic attack. Reactions with amines, alkoxides, or thiolates can lead to the formation of a variety of 5-substituted derivatives.

Studies on the kinetics of nucleophilic aromatic substitution of 2-L-5-nitrothiophenes with various amines have shown that the reaction proceeds faster in ionic liquids compared to conventional solvents. The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles has also been studied, providing insights into the reactivity of halogenated heterocyclic systems. rsc.org

The following table summarizes some examples of nucleophilic substitution reactions on related nitrothiophene systems.

| Starting Material | Nucleophile | Product | Reference |

| 2-L-5-nitrothiophenes | Pyrrolidine, Piperidine, Morpholine | 2-Amino-5-nitrothiophenes | |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | rsc.org |

| 5-bromo-thiophene-2-sulfonamide | 5-substituted-benzyl mercaptans | 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides | nih.gov |

Reduction Chemistry of the Nitro Group

The reduction of the nitro group to an amino group is a fundamental transformation that provides access to 4-aminothiophene-2-sulfonamide (B579142), a valuable building block for further derivatization. Various reducing agents can be employed for this purpose.

Catalytic Hydrogenation: This is a common and efficient method for the reduction of nitro groups. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are typically used in the presence of a hydrogen source. The reaction conditions can often be tuned to selectively reduce the nitro group without affecting other functional groups. For instance, catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite has been reported to be highly efficient.

Metal-Based Reductions: Reagents like tin(II) chloride (SnCl₂) in the presence of an acid are widely used for the reduction of aromatic nitro compounds. This method is often preferred for its chemoselectivity, as it can reduce nitro groups in the presence of other reducible functionalities. Other metal-based systems, such as iron in acidic media or zinc with ammonium (B1175870) chloride, are also effective.

The following table provides a summary of common reduction methods for nitroarenes.

| Reagent | Conditions | Typical Yields | Reference |

| H₂/Pd/C | Methanol, room temperature | Moderate to good | |

| SnCl₂·2H₂O | Ethanol, reflux | Good | |

| Fe/HCl | Aqueous ethanol, reflux | Good | |

| Zn/NH₄Cl | Aqueous solution | Variable | |

| Na₂S | Aqueous or alcoholic solution | Good for selective reduction |

The resulting 4-aminothiophene-2-sulfonamide can be further functionalized, for example, by reaction with sulfonyl chlorides or carbamoyl (B1232498) chlorides to produce a variety of acridine (B1665455) sulfonamide/carboxamide compounds.

Condensation Reactions for Scaffold Diversification

The sulfonamide group of this compound, while generally stable, can participate in condensation reactions under specific conditions to yield a variety of derivatives. These reactions typically involve the acidic protons of the sulfonamide nitrogen, which can react with electrophilic partners.

One of the most common condensation reactions involving primary sulfonamides is the reaction with aldehydes and ketones to form N-sulfonyl imines, also known as N-sulfonimines. This reaction is typically catalyzed by a Lewis acid or a dehydrating agent. For instance, the condensation of a sulfonamide with an aldehyde can be promoted by agents like silica-supported phosphorus pentoxide (P₂O₅/SiO₂) under solvent-free conditions. researchgate.net While specific examples with this compound are not extensively documented in publicly available literature, the general reactivity of sulfonamides suggests that it would react with various aldehydes and ketones to furnish the corresponding N-sulfonyl imines.

These N-sulfonyl imines are valuable synthetic intermediates. The electron-withdrawing nature of the sulfonyl group activates the imine bond for nucleophilic attack, making them useful precursors for the synthesis of various nitrogen-containing compounds.

Thiophene itself can undergo condensation reactions with ketones in the presence of strong acids like sulfuric acid, leading to products with multiple thiophene units. researchgate.netrsc.org However, these reactions typically occur at the C-2 and C-5 positions of the thiophene ring and are not direct condensations involving the sulfonamide group of this compound.

Synthesis of Advanced this compound Derivatives

The this compound scaffold serves as a foundational building block for the creation of more complex and functionally diverse molecules. Strategies for its elaboration primarily focus on the modification of the sulfonamide nitrogen.

Design and Preparation of N-Substituted Analogues

The synthesis of N-substituted analogues of this compound can be achieved through various well-established methods for sulfonamide derivatization, including N-alkylation and N-acylation.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be accomplished through several synthetic routes. One common method involves the reaction of the parent sulfonamide with an alkyl halide in the presence of a base. The basic conditions deprotonate the sulfonamide, generating a nucleophilic nitrogen that subsequently displaces the halide.

A more contemporary and versatile approach is the Mitsunobu reaction. This reaction allows for the N-alkylation of sulfonamides with a wide range of alcohols under mild conditions, using a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govresearchgate.net This method is particularly useful for synthesizing derivatives that may not be accessible through traditional alkyl halide chemistry due to the sensitivity of the substrates. The Fukuyama-Mitsunobu reaction is a variation that can be used for the synthesis of N,N-dialkylated sulfonamides. rsc.org

N-Acylation: The sulfonamide nitrogen can also be acylated to form N-acylsulfonamides. This is typically achieved by reacting the sulfonamide with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base. These reactions are generally efficient and provide a straightforward route to a diverse array of N-acyl derivatives.

The following table provides a summary of potential N-substituted analogues that could be synthesized from this compound based on general synthetic methodologies.

| Derivative Type | General Synthetic Method | Potential Reagents |

| N-Alkylsulfonamides | Alkylation with alkyl halides | Alkyl bromide, potassium carbonate |

| N-Alkylsulfonamides | Mitsunobu Reaction | Alcohol, PPh₃, DIAD |

| N-Acylsulfonamides | Acylation with acid chlorides | Acyl chloride, pyridine |

| N-Acylsulfonamides | Acylation with acid anhydrides | Acid anhydride, DMAP |

Incorporation into Complex Molecular Architectures

The this compound moiety can be integrated into larger and more complex molecular frameworks, such as macrocycles. The synthesis of macrocycles containing sulfonamide groups is an area of growing interest due to the unique structural and functional properties of these molecules. york.ac.uk

Several strategies can be employed for the synthesis of such macrocycles. One approach involves the reaction of a di-sulfonyl chloride with a diamine under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Alternatively, a molecule containing both a sulfonamide and a reactive group at opposite ends can undergo intramolecular cyclization.

Recent advancements in synthetic methodology have provided more efficient routes to sulfonamide-containing macrocycles. For example, ring expansion strategies and cascade reactions have been developed to construct medium-sized rings and macrocycles with sulfonamide functionalities. acs.org Another innovative approach utilizes the sulfur(VI) fluoride (B91410) exchange (SuFEx) click chemistry to form sulfonimidate-linked macrocycles. nih.govacs.org

While direct examples of the incorporation of this compound into macrocycles are not prevalent in the literature, the existing synthetic methods for macrocyclization of sulfonamides provide a clear blueprint for how such complex architectures could be constructed. The bifunctional nature of derivatives of this compound, where a second reactive group is introduced, would be a key prerequisite for their use in macrocyclization reactions.

Advanced Structural Characterization and Elucidation of 4 Nitrothiophene 2 Sulfonamide and Its Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the structure of chemical compounds. For a molecule like 4-Nitrothiophene-2-sulfonamide, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy would be employed to confirm its identity and provide detailed structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of this compound, the protons on the thiophene (B33073) ring would appear as distinct signals in the aromatic region (typically between 7.0 and 9.0 ppm). The exact chemical shifts would be influenced by the electron-withdrawing effects of the nitro and sulfonamide groups. The protons of the sulfonamide (-SO₂NH₂) group would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. For comparison, in related sulfonamide derivatives, the -SO₂NH- proton signal has been observed between 8.78 and 10.15 ppm. nih.gov

¹³C NMR: The carbon NMR spectrum would show four distinct signals for the thiophene ring carbons. The carbons directly attached to the electron-withdrawing nitro and sulfonyl groups would be shifted downfield to higher ppm values. Aromatic carbons in similar sulfonamide derivatives have been recorded in the 111.83 to 160.11 ppm range. nih.gov

Interactive Data Table: Predicted NMR Data for this compound

| Technique | Functional Group | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | Thiophene Ring Protons | ~7.0 - 9.0 | Specific shifts depend on coupling and substituent effects. |

| ¹H NMR | Sulfonamide (-SO₂NH₂) | Variable (e.g., 8-11) | Broad singlet, position is solvent dependent. |

| ¹³C NMR | Thiophene Ring Carbons | ~110 - 160 | Downfield shifts for carbons attached to substituents. |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Sulfonamide Group: The -SO₂NH₂ group exhibits characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. In analogous sulfonamides, these bands appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹. nih.gov The N-H stretch of the sulfonamide would be expected around 3350-3250 cm⁻¹.

Nitro Group: The nitro group (-NO₂) shows strong asymmetric and symmetric stretching bands. The asymmetric stretch is typically found near 1560-1520 cm⁻¹, and the symmetric stretch is near 1360-1345 cm⁻¹.

Thiophene Ring: Vibrations associated with the C-H and C=C bonds of the thiophene ring would also be present.

Interactive Data Table: Characteristic IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonamide (-SO₂NH₂) | Asymmetric SO₂ Stretch | ~1370 - 1330 |

| Sulfonamide (-SO₂NH₂) | Symmetric SO₂ Stretch | ~1180 - 1160 |

| Sulfonamide (-SO₂NH₂) | N-H Stretch | ~3350 - 3250 |

| Nitro (-NO₂) | Asymmetric Stretch | ~1560 - 1520 |

| Nitro (-NO₂) | Symmetric Stretch | ~1360 - 1345 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₄H₄N₂O₄S₂), the molecular weight is approximately 208.22 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺. Common fragmentation patterns for sulfonamides involve the loss of SO₂ (64 mass units). The fragmentation of the thiophene ring and loss of the nitro group would also produce characteristic fragment ions. Studies on other 2-thiophenesulfonyl derivatives confirm that fragmentation often involves the loss of SO₂ from the molecular ion.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be dominated by the electronic transitions of the nitro-substituted thiophene chromophore. Aromatic nitro compounds typically exhibit strong absorption bands. For example, 4-nitrophenol (B140041) shows an absorption peak around 317-320 nm, which shifts to ~400 nm in basic solutions due to the formation of the nitrophenolate ion. mdpi.com Similar absorptions would be anticipated for this compound due to the conjugated system.

X-ray Crystallographic Analysis

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Conformation and Crystal Packing

A single-crystal X-ray diffraction study of this compound would reveal the precise conformation of the molecule, including the planarity of the thiophene ring and the orientation of the sulfonamide and nitro groups relative to the ring. In related sulfonamide structures, the nitrogen atom of the sulfonamide group is often slightly pyramidalized.

The crystal packing would likely be dominated by hydrogen bonding interactions involving the sulfonamide group's N-H donor and the oxygen atoms of the sulfonamide and nitro groups as acceptors. These interactions are crucial in forming extended one-, two-, or three-dimensional networks in the crystal lattice.

Despite the utility of these analytical techniques, specific, published experimental data for this compound remains elusive. The characterization details provided here are based on established principles and data from analogous compounds, and await experimental verification.

Analysis of Intermolecular Interactions within Crystal Lattices

The crystal packing and supramolecular architecture of sulfonamides are predominantly governed by a network of intermolecular interactions. Although direct experimental data for this compound is limited, the analysis of its analogues, such as ({4-nitrophenyl}sulfonyl)tryptophan, offers significant insights into the probable interactions.

In the crystal structure of ({4-nitrophenyl}sulfonyl)tryptophan, a notable feature is the formation of a complex aggregate synthon involving twelve molecules. This aggregation is primarily sustained by O-H⋯O hydrogen bonds and further stabilized by N-H⋯O intermolecular contacts. mdpi.comnih.gov The presence of the sulfonamide and nitro groups in this compound strongly suggests that similar hydrogen bonding patterns would be crucial in its crystal lattice. The sulfonamide group (—SO₂NH₂) is a potent hydrogen bond donor (N-H) and acceptor (O=S=O), while the nitro group (—NO₂) acts as a strong hydrogen bond acceptor.

It is anticipated that the N-H of the sulfonamide group would form strong hydrogen bonds with the oxygen atoms of the nitro group or the sulfonamide group of adjacent molecules. These interactions are fundamental to the stability and packing of sulfonamide-containing crystals.

Theoretical and Computational Structural Elucidation

In the absence of experimental single-crystal X-ray diffraction data for this compound, computational methods serve as a powerful tool for elucidating its structural and electronic properties. Density Functional Theory (DFT) calculations, a common method for such investigations, can provide optimized molecular geometries, bond lengths, bond angles, and spectroscopic data.

For a closely related analogue, ({4-nitrophenyl}sulfonyl)tryptophan, DFT calculations have been performed at the B3LYP/6-311++G(d,p) level of theory. mdpi.comnih.gov These studies have shown excellent agreement between computed and experimental structural parameters, with root mean square deviations (RMSDs) for bond lengths and angles being as low as 0.020 Å and 1.5°, respectively. nih.gov

For instance, the sulfonamide S-N bond length in the computed structure of ({4-nitrophenyl}sulfonyl)tryptophan was found to be comparable to the experimental value. nih.gov It is expected that similar calculations for this compound would yield valuable predictions of its molecular geometry.

The computed vibrational frequencies can also corroborate experimental infrared (IR) spectroscopy data. In the case of ({4-nitrophenyl}sulfonyl)tryptophan, the characteristic asymmetric and symmetric stretching vibrations of the SO₂ group were observed in both the experimental and computed spectra. mdpi.com Similarly, the vibrational modes of the C-N bond showed good agreement between theoretical and experimental data. mdpi.com

The following table summarizes computed properties for a halogenated analogue, 5-chloro-4-nitrothiophene-2-sulfonamide, which provides an indication of the expected values for the parent compound.

| Property | Value |

| Molecular Formula | C₄H₃ClN₂O₄S₂ |

| Molecular Weight | 242.7 g/mol |

| Exact Mass | 241.9222766 Da |

| Computed Descriptors | |

| IUPAC Name | 5-chloro-4-nitrothiophene-2-sulfonamide |

| InChI | InChI=1S/C4H3ClN2O4S2/c5-4-2(7(8)9)1-3(12-4)13(6,10)11/h1H,(H2,6,10,11) |

| InChIKey | CKMLFNQCVNTKHN-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=C1N+[O-])Cl)S(=O)(=O)N |

Table 1: Computed properties for 5-chloro-4-nitrothiophene-2-sulfonamide. Data sourced from PubChem. nih.gov

Theoretical calculations can also predict NMR chemical shifts. For ({4-nitrophenyl}sulfonyl)tryptophan, the computed ¹H and ¹³C NMR spectra were in good agreement with the experimental data, with some discrepancies attributed to solvent effects and the specific chemical environment in the crystal versus in solution. mdpi.com

Investigations into the Biological Activities and Molecular Mechanisms of 4 Nitrothiophene 2 Sulfonamide in Vitro Focus

Carbonic Anhydrase (CA) Inhibition Studies

The sulfonamide functional group is a well-established zinc-binding moiety, making it a cornerstone in the design of carbonic anhydrase inhibitors. These inhibitors are clinically significant, with applications in treating glaucoma, epilepsy, and certain types of cancer. Research into related compounds, such as other thiophene-based sulfonamides, has revealed potent inhibitory activity against several human carbonic anhydrase (hCA) isoforms. However, specific data on the inhibitory efficacy, kinetics, and molecular interactions of 4-Nitrothiophene-2-sulfonamide with hCA isoforms I, II, IX, and XII are not readily found in the current body of research literature.

Inhibitory Efficacy Against Human Carbonic Anhydrase Isoforms (hCA I, II, IX, XII)

Specific inhibitory constants (Kᵢ) for this compound against the cytosolic isoforms hCA I and hCA II, as well as the tumor-associated isoforms hCA IX and hCA XII, are not documented in available research. Studies on analogous compounds suggest that the substitution pattern on the thiophene (B33073) ring significantly influences inhibitory potency and selectivity. For instance, the presence and position of a nitro group could theoretically impact the electronic properties of the sulfonamide moiety and its interaction with the enzyme's active site. Without empirical data, any discussion on its efficacy remains speculative.

Kinetic and Mechanistic Characterization of CA Inhibition

A detailed kinetic analysis, which would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and determine association and dissociation rate constants for this compound, has not been published. Such studies are crucial for understanding the dynamics of the enzyme-inhibitor interaction and for the rational design of more potent and selective inhibitors.

Molecular Basis of Enzyme-Inhibitor Recognition

Molecular docking and X-ray crystallography studies provide invaluable insights into the binding mode of inhibitors within the enzyme's active site. For sulfonamide inhibitors, this typically involves the coordination of the sulfonamide anion to the catalytic zinc ion and a network of hydrogen bonds with conserved active site residues. While there are extensive molecular modeling studies for a wide range of sulfonamides, specific computational or structural biology data for this compound are absent from the literature. Such studies would be necessary to understand the specific interactions of the nitrothiophene scaffold with the hydrophilic and hydrophobic residues of the hCA active site.

Antimicrobial Research

The sulfonamide class of drugs historically represents one of the first successful families of antimicrobial agents. Their mechanism of action is generally well-understood. However, the specific antibacterial profile of this compound has not been a subject of detailed investigation in available scientific reports.

Antibacterial Activity Against Specific Microbial Strains

There is a lack of published data detailing the in vitro antibacterial activity of this compound, such as Minimum Inhibitory Concentration (MIC) values, against specific bacterial strains like Escherichia coli or Staphylococcus aureus. The presence of a nitro group on the thiophene ring is a feature seen in some other antimicrobial compounds, suggesting potential bioactivity, but this requires experimental validation for the specific compound .

Proposed Molecular Mechanisms of Antibacterial Action (e.g., Folate Metabolism Interference)

The classical mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway. This interference with folic acid synthesis ultimately disrupts the production of nucleic acids and other vital cellular components, leading to bacteriostasis. It is plausible that this compound, if it possesses antibacterial properties, acts via this well-established pathway. However, without specific enzymatic assays or metabolic studies on this compound, this remains a hypothesis based on its chemical class.

Antifungal Efficacy Assessments

The antifungal activity of sulfonamide-based compounds has been a subject of extensive research. While direct studies on the antifungal efficacy of this compound are not extensively documented in publicly available research, the broader class of sulfonamides has demonstrated notable antifungal properties. For instance, various arylsulfonamide derivatives have been screened against several Candida species, including Candida albicans, Candida parapsilosis, and Candida glabrata nih.gov. These studies have established a structure-activity relationship, indicating that the sulfonamide moiety is a key contributor to their antifungal potential nih.gov.

Furthermore, research into related nitrothiophene structures, such as N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones, has revealed significant antifungal activity against Candida sp. and Cryptococcus neoformans nih.gov. The proposed mechanism of action for these compounds involves the inhibition of enzymes crucial for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane nih.gov. Another class of related compounds, nitrofuran derivatives, has also shown potent activity against a range of fungal pathogens, including Histoplasma capsulatum and Paracoccidioides brasiliensis mdpi.com. Given that this compound shares both the nitro group and a sulfur-containing heterocyclic ring with these active compounds, it is plausible that it could exhibit similar antifungal properties.

Table 1: Antifungal Activity of Structurally Related Compounds

| Compound Class | Fungal Species | Observed Effect | Potential Mechanism of Action | Reference |

|---|---|---|---|---|

| Arylsulfonamides | Candida spp. | Fungistatic and fungicidal effects | Inhibition of β-carbonic anhydrase | nih.gov |

| N-substituted 2-(5-nitro-thiophene)-thiosemicarbazones | Candida sp., Cryptococcus neoformans | Antifungal activity | Inhibition of ergosterol biosynthesis enzymes | nih.gov |

| Nitrofuran derivatives | Histoplasma capsulatum, Paracoccidioides brasiliensis | Inhibitory activity | Not specified | mdpi.com |

Anti-Oncogenic Research

The quest for novel anti-cancer agents has led to the investigation of various synthetic molecules, including those from the sulfonamide family.

In Vitro Studies of Cytostatic and Apoptotic Mechanisms in Cancer Cell Lines

Several studies have highlighted the potential of sulfonamide derivatives to inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis. For example, certain novel sulfonamide derivatives have demonstrated cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) nih.gov. The induction of apoptosis is a key mechanism through which many anti-cancer drugs exert their effects. Research on sulfonamide derivatives of metformin (B114582) has shown that these compounds can induce both early and late apoptosis in breast cancer cells mdpi.comnih.gov. Similarly, sulfamoylated estrone (B1671321) derivatives have been found to induce apoptosis in various breast cancer cell lines researchgate.net.

Derivatives of benzo[b]thiophene, a related heterocyclic system, have also been synthesized and evaluated for their anti-cancer activity. Some of these compounds have shown interesting antiproliferative potential against MCF-7 and HepG-2 (liver cancer) cell lines, with evidence of apoptosis induction in MCF-7 cells nih.gov. While direct evidence for this compound is pending, the established pro-apoptotic and cytostatic activities of structurally similar sulfonamides and thiophene derivatives suggest that it could be a promising candidate for further investigation in cancer research.

Identification and Modulation of Cellular Targets (e.g., SHIP1, β-catenin)

Recent research has focused on identifying specific molecular targets through which sulfonamides may exert their anti-cancer effects. One such target is the SH2-containing inositol (B14025) polyphosphate 5-phosphatase 1 (SHIP1), an enzyme that opposes the activity of the pro-survival PI3K pathway nih.govnih.govbohrium.comsemanticscholar.orgresearchgate.net. A novel class of SHIP1 activators based on a bis-sulfonamide scaffold has been discovered nih.govnih.govbohrium.comsemanticscholar.orgresearchgate.net. Interestingly, one of the fragments in the parent structure of these activators is a thiophene ring, which can be synthetically modified nih.gov. This suggests that thiophene sulfonamides could potentially be developed as SHIP1 activators, thereby promoting anti-cancer effects by downregulating the PI3K/AKT pathway.

Another critical signaling pathway often dysregulated in cancer is the Wnt/β-catenin pathway nih.govnih.gov. Aberrant accumulation of β-catenin in the nucleus leads to the transcription of genes that promote cancer development nih.gov. Several studies have reported the development of sulfonamide-based inhibitors of β-catenin signaling nih.gov. These inhibitors have been shown to reduce the levels of c-MYC, a key oncogene downstream of β-catenin, and inhibit the growth of colon cancer cells nih.gov. The ability of the Wnt/β-catenin signaling to confer resistance to ferroptosis, a form of iron-dependent cell death, by upregulating GPX4 has also been highlighted nih.gov. Therefore, inhibitors of this pathway could potentially sensitize cancer cells to chemotherapy. Given these findings, this compound could be investigated for its potential to modulate SHIP1 and β-catenin signaling pathways.

Antiprotozoal Investigations

Protozoan parasites are responsible for a significant global health burden, and the development of new therapeutic agents is a priority.

Activity Against Protozoan Parasites (e.g., Trichomonas vaginalis, Plasmodium falciparum)

The sulfonamide scaffold has been a recurring motif in the design of antiprotozoal drugs. In the context of trichomoniasis, caused by Trichomonas vaginalis, a compound named sulphimidazole, which contains both a sulfonamide and a 5-nitroimidazole group, has demonstrated activity against both metronidazole-sensitive and -resistant strains nih.gov. This is particularly relevant as this compound also contains a nitro group, which is a key feature of many antitrichomonal drugs.

In the fight against malaria, caused by Plasmodium falciparum, various sulfonamide-based compounds have been investigated. For instance, a series of 4-nitrobenzenesulfonamide (B188996) chalcones have been synthesized and shown to possess antiplasmodial activity against the 3D7 strain of P. falciparum in vitro malariaworld.org. Furthermore, pyrimidine-tethered spirochromane-based sulfonamide derivatives have demonstrated strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum nih.govrsc.org. Although direct testing of this compound against these parasites has not been reported, the consistent antiprotozoal activity of related nitro- and sulfonamide-containing compounds suggests its potential in this area.

Table 2: In Vitro Antiprotozoal Activity of Related Sulfonamides

| Compound/Compound Class | Protozoan Parasite | Strain(s) | In Vitro Activity (IC50/MLC) | Reference |

|---|---|---|---|---|

| Sulphimidazole | Trichomonas vaginalis | Metronidazole-sensitive | 0.5-1 µg/mL (MLC) | nih.gov |

| Sulphimidazole | Trichomonas vaginalis | Metronidazole-resistant | 10 µg/mL (MLC) | nih.gov |

| 4-Nitrobenzenesulfonamide chalcones | Plasmodium falciparum | 3D7 | 5.4 - 22.0 µg/mL (IC50) | malariaworld.org |

| Pyrimidine-tethered spirochromane-based sulfonamides | Plasmodium falciparum | 3D7 (CQ-sensitive) | e.g., 2.84 µM (IC50) | nih.govrsc.org |

| Pyrimidine-tethered spirochromane-based sulfonamides | Plasmodium falciparum | W2 (CQ-resistant) | Not specified in snippets | nih.govrsc.org |

Molecular Interactions with Protozoal Targets (e.g., Ferredoxin, Beta-Hematin Formation)

Understanding the molecular interactions of a compound with its target is crucial for drug development. In Trichomonas vaginalis, the reduction of nitroimidazole drugs is a key step in their activation, and this process can be mediated by enzymes such as ferredoxin. While direct studies on this compound are not available, the mechanism of action of related nitro-compounds provides a plausible model for its potential activity.

In Plasmodium falciparum, a critical metabolic process is the detoxification of heme, which is achieved through its polymerization into an inert crystalline substance called hemozoin, or beta-hematin. Inhibition of beta-hematin formation is a well-established mechanism of action for several antimalarial drugs. While there are no specific reports on the effect of this compound on this process, the broader class of sulfonamides has been implicated in antimalarial activity. For instance, in silico molecular docking studies of some sulfonamide derivatives have shown good binding affinities to key parasitic enzymes nih.gov. Furthermore, some sulfonamide-based pyrimidine (B1678525) derivatives have been shown to inhibit falcipain-2 and falcipain-3, cysteine proteases of P. falciparum that are involved in hemoglobin degradation, a process that precedes heme release and beta-hematin formation nih.govrsc.org. These findings suggest that this compound could potentially interfere with key metabolic pathways in protozoan parasites.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Determinants for Biological Potency

The fundamental structure of thiophene-based sulfonamides presents several key features that are determinant for biological potency. The thiophene (B33073) ring itself serves as a crucial scaffold, acting as a bioisosteric replacement for a phenyl ring, which can modify physicochemical properties like solubility and membrane permeability. nih.gov The aromatic nature of the thiophene ring is essential for its interaction with biological targets. nih.gov

The sulfonamide moiety (-SO₂NH₂) is a well-established pharmacophore, particularly known for its role in inhibiting enzymes like carbonic anhydrases (CAs). nih.govnih.gov This group is critical for binding to the active site of many target enzymes. The nitrogen atom of the sulfonamide can be unsubstituted (a primary sulfonamide) or substituted (secondary or tertiary), which significantly influences the molecule's properties and potency. youtube.com

Specifically for 4-nitrothiophene-2-sulfonamide, the nitro group (-NO₂) at the 4-position plays a significant electronic role. As a strong electron-withdrawing group, it modulates the electronic distribution of the entire thiophene ring system. This can affect the pKa of the sulfonamide group and the molecule's ability to participate in specific drug-receptor interactions. nih.gov Research on nitrothiophenes has indicated that the presence and position of nitro groups have a significant effect on biological activity. nih.gov

Impact of Substituent Position and Nature on Activity Profiles

The placement and chemical nature of substituents on the thiophene-sulfonamide scaffold are pivotal in defining the activity profile. SAR studies demonstrate that even minor modifications can lead to substantial changes in potency and selectivity.

For instance, in the context of carbonic anhydrase inhibition, the substitution pattern on the thiophene ring is critical. Studies on a series of thiophene-based sulfonamides showed that their inhibitory effects against human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II) varied significantly based on the substituents. nih.gov While the specific SAR for the 4-nitro isomer is part of a broader chemical landscape, general principles can be inferred. For example, the introduction of different functional groups in place of or in addition to the nitro group alters lipophilicity, steric profile, and electronic properties, thereby changing the binding affinity for the target enzyme.

A study on nitrothiophenes against bacterial strains highlighted the importance of the substitution pattern. It was found that having a nitro group at the 2-position was a key feature, and the presence of an additional nitro group at the 3-position also had a significant effect on activity. nih.gov This underscores that the relative positions of the sulfonamide and nitro groups are not arbitrary and dictate the molecule's biological efficacy.

| Compound/Analog Class | Substituent(s) | Observed Impact on Biological Activity |

| Thiophene-based Sulfonamides | Varied substituents on the thiophene ring | Showed a wide range of inhibitory potency (IC50 values from nanomolar to micromolar) against carbonic anhydrase isoenzymes hCA-I and hCA-II. nih.gov |

| 2-Nitrothiophenes | Additional nitro group at the 3-position | Significantly affects antibacterial activity. nih.gov |

| 2-Nitrothiophenes | Halogen (Cl or Br) at the 2-position with dinitro substitution | Predicted to show the highest activity against E. coli and M. luteus. nih.gov |

| Sulfonamides | Heterocyclic ring on N1-amine | Often increases potency compared to simpler substituents. youtube.com |

Development and Validation of QSAR Models

QSAR models provide a mathematical framework to correlate the chemical structure of compounds with their biological activity, enabling the prediction of potency for novel molecules. For thiophene sulfonamides and related structures, several QSAR models have been developed. These models typically use molecular descriptors that quantify various physicochemical properties like electronic effects, steric hindrance, and lipophilicity.

For a series of 103 thiophene derivatives acting as inhibitors against Polo-Like Kinase 1 (PLK1), a QSAR model was developed using multivariate linear regression (MLR). nih.gov This model successfully predicted the inhibitory activity, expressed as pIC₅₀, based on 0D and 3D molecular descriptors. The robustness and predictive power of the model were confirmed through rigorous internal and external validation procedures, yielding high values for the leave-one-out cross-validated coefficient (Q²) and the predictive coefficient of determination for the test set (R²test). nih.gov

Similarly, QSAR models have been constructed for other sulfonamide derivatives to predict anticancer activity. nih.gov These models, built with the MLR algorithm, demonstrated reliable predictive performance and identified key descriptors such as mass, polarizability, electronegativity, and partition coefficients as essential predictors of activity. nih.gov Such models are crucial for the rational design of new, more effective thiophene sulfonamide-based therapeutic agents.

| Model Type | Target | Statistical Method | Key Validation Parameters | Important Descriptors |

| QSAR for Thiophene Derivatives | Polo-Like Kinase 1 (PLK1) | Multivariate Linear Regression (MLR) | High Q² and R²test values reported, indicating good predictive ability. nih.gov | 0D and 3D molecular descriptors. nih.gov |

| QSAR for Sulfur-Containing Derivatives | Anticancer Activity (6 cell lines) | Multiple Linear Regression (MLR) | R²tr: 0.83-0.96; Q² (Rcv): 0.76-0.93. nih.gov | Mass, polarizability, electronegativity, van der Waals volume, octanol-water partition coefficient. nih.gov |

| QSAR for Aromatic Sulfonamides | Carbonic Anhydrase II (CAII) | Stepwise Regression | Multi-parametric regressions yielded very good results. nih.gov | Topological information indices. nih.gov |

Chemometric Analysis for Activity Prediction

Chemometrics employs statistical and mathematical methods to extract meaningful information from chemical data. In the context of drug design involving sulfonamides, chemometric techniques like Principal Component Analysis (PCA) and cluster analysis are used to explore relationships between compounds and to classify them based on their structural or physicochemical properties. mdpi.com

One study utilized chemometric methods to compare experimentally determined lipophilicity (via chromatography) with computationally calculated logP values for a series of anticancer sulfonamide derivatives. mdpi.com PCA and cluster analysis helped to visualize the similarities and dissimilarities between these different measures of lipophilicity. Furthermore, Quantitative Structure–Retention Relationship (QSRR) models were developed to understand how molecular properties influence lipophilicity, a critical parameter affecting a drug's absorption, distribution, metabolism, and elimination (ADME) profile. mdpi.com

By applying these analytical techniques, researchers can better understand the chemical space of thiophene sulfonamides. This allows for more informed decisions in selecting and designing new derivatives with potentially improved biological activity profiles, guiding the synthesis of compounds toward desired therapeutic goals. frontiersin.org

Molecular Modeling and Computational Chemistry Applications

Ligand-Target Docking Simulations for Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This technique is instrumental in understanding the binding mechanism and predicting the affinity of a drug candidate.

Sulfonamides are a well-established class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes crucial for processes like pH regulation and CO₂ transport. nih.gov The primary mechanism of inhibition involves the coordination of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located deep within the enzyme's active site. nih.govresearchgate.net Docking studies on various sulfonamide derivatives, including those with thiophene (B33073) scaffolds, have been performed to elucidate their binding modes within different CA isoforms.

Human CA isoforms possess highly similar active sites, featuring a conserved zinc ion coordinated by three histidine residues (His94, His96, His119). nih.gov Key differences in amino acid residues at the entrance and within the active site cavity among isoforms (e.g., hCA I, II, IX, and XII) allow for the design of selective inhibitors. nih.govmdpi.com For instance, the entrance to the active site of hCA II is narrower due to the presence of the bulky Phe131 residue, which is replaced by smaller residues like valine or alanine (B10760859) in the cancer-associated isoforms hCA IX and hCA XII, respectively. mdpi.com

Docking simulations of thiophene-based sulfonamides into CA active sites consistently show the following key interactions:

Zinc Coordination: The sulfonamide nitrogen atom binds directly to the catalytic Zn²⁺ ion. nih.gov

Hydrogen Bonding: The sulfonamide group forms a critical hydrogen bond network with the side chain of the "gatekeeper" residue Thr199 and its main chain carbonyl group. pku.edu.cn This interaction helps to orient the inhibitor within the active site.

Hydrophilic and Hydrophobic Interactions: The thiophene ring and its substituents can form additional interactions with either the hydrophilic or hydrophobic halves of the active site, influencing the inhibitor's potency and selectivity for different CA isoforms. mdpi.com

| Interaction Type | Interacting Moiety on Ligand | Key Interacting Residues in CA Active Site | Reference |

|---|---|---|---|

| Zinc Coordination | Sulfonamide Group (-SO₂NH₂) | Zn²⁺, His94, His96, His119 | nih.gov |

| Hydrogen Bonding | Sulfonamide Group (-SO₂NH₂) | Thr199, Gln92, His64 | pku.edu.cnrsc.org |

| Hydrophobic/van der Waals | Thiophene Ring | Val121, Val143, Leu198, Leu204 | pku.edu.cn |

| Hydrophilic Interactions | Nitro Group (-NO₂) | Asn62, Asn67 | rsc.org |

While carbonic anhydrase is a primary target for sulfonamides, computational studies have explored their potential to interact with other receptors. For example, sulfonamide derivatives have been investigated as inhibitors of bromodomain-containing protein 4 (BRD4), a target in acute myeloid leukemia. nih.gov Docking studies for these derivatives revealed favorable binding energies supported by hydrogen bonds and hydrophobic interactions with key residues in the BRD4 active site. nih.gov Similarly, thiophene carboxamide derivatives have been docked into the colchicine-binding site of tubulin, showing interaction patterns comparable to known tubulin inhibitors. mdpi.com These studies highlight the versatility of the sulfonamide and thiophene scaffolds in interacting with diverse biological targets, a principle that can be extended to 4-nitrothiophene-2-sulfonamide.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability and the conformational changes that occur over time. These simulations are often used to validate docking poses and to assess the stability of the key interactions identified. rsc.orgnih.gov

For sulfonamide inhibitors bound to carbonic anhydrase, MD simulations have been used to confirm the stability of the ligand within the active site. pku.edu.cnrsc.org Analysis of the simulation trajectory, including metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can confirm that the ligand maintains its binding pose and that the protein structure remains stable. rsc.orgresearchgate.net MD simulations of thiophene derivatives complexed with tubulin also showed that the complexes achieved optimal, stable dynamic trajectories over a 100-nanosecond timescale, affirming their stability and compactness within the binding pocket. mdpi.com Such simulations are crucial for verifying that the computationally predicted binding mode is likely to be maintained under physiological conditions.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. nih.govnih.gov These calculations can determine optimized molecular geometry, electron distribution, and orbital energies, which are fundamental to understanding the molecule's reactivity and interaction potential. indexcopernicus.com

For sulfonamide and thiophene derivatives, DFT studies at levels like B3LYP/6-31G(d,p) have been employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths and angles. nih.gov

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Map Molecular Electrostatic Potential (MEP): MEP surfaces visualize the charge distribution across the molecule, identifying electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential) regions. indexcopernicus.com For this compound, the negative potential would be concentrated around the oxygen atoms of the nitro and sulfonamide groups, while the sulfonamide protons would be regions of positive potential.

| Calculated Property | Significance | Typical Findings for Thiophene Sulfonamides | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | Energy gaps are influenced by substituents on the thiophene ring. | nih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies sites for intermolecular interactions (e.g., hydrogen bonding). | Negative potential is localized on electronegative atoms (O, N), indicating sites for electrophilic attack or hydrogen bond acceptance. | nih.govindexcopernicus.com |

| Dipole Moment | Measures the overall polarity of the molecule, affecting solubility and binding. | Values are dependent on the symmetry and nature of substituents. | nih.gov |

| Mulliken Atomic Charges | Provides the charge distribution on each atom. | Confirms the electronegativity of heteroatoms within the structure. | indexcopernicus.com |

Prediction of Pharmacophore Features and Binding Affinities

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. nih.gov Pharmacophore models can be generated based on the structure of a known ligand-receptor complex or a series of active molecules. nih.govnih.gov

For a thiophene-based carbonic anhydrase inhibitor like this compound, a pharmacophore model would typically include the following features derived from its binding mode:

A Zinc-Binding Feature: Representing the sulfonamide group that coordinates with the Zn²⁺ ion.

Hydrogen Bond Acceptor/Donor Features: Corresponding to the oxygen and nitrogen atoms of the sulfonamide group that interact with residues like Thr199. rsc.org

Aromatic/Hydrophobic Feature: Representing the thiophene ring that occupies a hydrophobic pocket within the active site. mdpi.com

These models are powerful tools for virtual screening of large chemical databases to identify novel compounds with different core structures but the same essential features, potentially leading to the discovery of new and more potent inhibitors. nih.gov By mapping the key interaction points, pharmacophore models distill the complex structural information from docking and MD simulations into a simplified and searchable format.

| Pharmacophore Feature | Corresponding Chemical Group | Role in Binding | Reference |

|---|---|---|---|

| Zinc Binder | Sulfonamide (-SO₂NH₂) | Anchors the inhibitor to the catalytic Zn²⁺ ion. | nih.gov |

| Hydrogen Bond Donor | Sulfonamide N-H | Interaction with the side chain of Thr199. | pku.edu.cn |

| Hydrogen Bond Acceptor | Sulfonamide O=S=O | Interaction with the backbone NH of Thr199. | pku.edu.cn |

| Aromatic/Hydrophobic Region | Thiophene Ring | Occupies hydrophobic sub-pockets, contributing to affinity and selectivity. | mdpi.com |

Advanced Topics and Future Research Directions for 4 Nitrothiophene 2 Sulfonamide

Design of Bioreducible Prodrugs and Hypoxia-Activated Systems

The presence of a nitroaromatic group in 4-Nitrothiophene-2-sulfonamide makes it an exceptional candidate for the development of bioreducible prodrugs, particularly those activated under hypoxic conditions characteristic of solid tumors. nih.govnih.gov Hypoxia, or low oxygen concentration, is a common feature of the tumor microenvironment and represents a key target for selective cancer therapy. nih.gov

The core principle of this approach is that the nitro group is relatively stable and non-toxic under normal oxygen (normoxic) conditions. However, in the hypoxic environment of a tumor, specific enzymes known as nitroreductases can reduce the nitro group. nih.gov This reduction process triggers a cascade of electronic changes within the molecule, leading to its "activation" into a cytotoxic agent that can kill cancer cells. This selective activation minimizes damage to healthy, well-oxygenated tissues, a major goal of modern chemotherapy. nih.gov

Prodrugs based on this concept fall into several categories, with nitroaromatic compounds being a major class. nih.govnih.gov The activation mechanism typically involves the generation of a more reactive species, such as a hydroxylamine (B1172632) or an amine, following the reduction of the nitro group. This transformation can unmask a potent pharmacophore or initiate a fragmentation reaction that releases a toxic effector molecule. nih.gov

Table 1: Key Concepts in Hypoxia-Activated Prodrug Design

| Concept | Description | Relevance to this compound |

|---|---|---|

| Hypoxic Environment | Regions in solid tumors with low oxygen levels (<0.1 mmHg), leading to resistance to conventional therapies. nih.gov | The primary target for the selective activation of the compound. |

| Bioreduction | Enzyme-mediated reduction of a functional group. | The nitro group on the thiophene (B33073) ring is susceptible to bioreduction by nitroreductase enzymes found in hypoxic cells. nih.gov |

| Prodrug Activation | Conversion of a less active prodrug into a potent drug. | Reduction of the 4-nitro group would transform the molecule into a cytotoxic agent specifically at the tumor site. |

| Selective Cytotoxicity | The ability to kill cancer cells while sparing healthy cells. | The activation is confined to the hypoxic tumor microenvironment, offering high selectivity. nih.gov |

Integration into Combinatorial Chemistry Libraries for High-Throughput Screening

Combinatorial chemistry is a powerful strategy for rapidly generating large, diverse collections of molecules, which can then be tested for biological activity using high-throughput screening (HTS). rjraap.combenthamscience.com this compound is an ideal core structure, or scaffold, for building such chemical libraries. The sulfonamide group (-SO₂NH₂) provides a convenient chemical handle for diversification.

Through reactions like those utilized in SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry, the sulfonamide moiety can be readily reacted with a wide array of amines or other nucleophiles to create a large library of derivatives. nih.gov This allows chemists to systematically modify the structure and explore how these changes affect biological activity, a process known as establishing a Structure-Activity Relationship (SAR). nih.gov

For example, a library could be constructed by reacting 4-nitrothiophene-2-sulfonyl chloride with hundreds or thousands of different primary and secondary amines. This process can be automated and miniaturized, allowing for the synthesis of a vast number of unique compounds in a short time, which are then screened against various biological targets. nih.gov

Development of Novel In Vitro Assay Methodologies for Target Validation

Once a "hit" compound is identified from an HTS campaign, its molecular target must be validated. This requires the development of specific and reliable in vitro assays. For derivatives of this compound, this could involve a range of modern biochemical and cell-based assays.

If a derivative shows, for example, anticancer activity, researchers might develop enzymatic assays to test its ability to inhibit specific kinases, proteases, or other enzymes known to be involved in cancer progression. nih.gov For instance, if computational docking studies suggest a particular enzyme as a likely target, a fluorescence-based or colorimetric assay could be designed to measure the enzyme's activity in the presence of the compound. nih.gov

Furthermore, advanced cell-based assays using high-content imaging can provide detailed information on how the compound affects cellular processes like apoptosis, cell cycle progression, or the formation of specific protein complexes within the cell.

Exploration of Emerging Biological Targets and Therapeutic Areas

While the hypoxia-activated prodrug approach for cancer is a primary area of interest, the this compound scaffold holds promise for other therapeutic applications. Sulfonamides are a well-established class of compounds with a broad range of biological activities.

Research on structurally similar sulfonamide and thiophene derivatives has revealed a variety of potential biological targets. nih.gov These findings suggest new avenues of investigation for this compound derivatives.

Table 2: Potential Biological Targets and Therapeutic Areas

| Biological Target Class | Potential Therapeutic Area | Rationale |

|---|---|---|

| Bacterial Enzymes | Infectious Diseases | Sulfonamides are classic antibacterial agents; new derivatives could combat resistant strains. nih.govresearchgate.net |

| Carbonic Anhydrases | Glaucoma, Epilepsy, Cancer | Many sulfonamides are potent inhibitors of these enzymes, which are involved in various physiological processes. |

| Proteases | Viral Infections, Cancer | Specific sulfonamide structures can be designed to fit into the active sites of proteases like SARS-CoV-2 main protease. nih.gov |

| Kinases | Cancer, Inflammation | The scaffold could be modified to create inhibitors of specific protein kinases involved in cell signaling pathways. |

Synergistic Research with Other Compound Classes for Enhanced Biological Effects

A growing trend in drug development is the use of combination therapies, where two or more drugs are used together to achieve a greater effect than either drug could alone. This synergistic approach can improve efficacy, reduce the likelihood of drug resistance, and potentially lower required doses.

Derivatives of this compound could be investigated for synergistic effects with other classes of compounds. For example, a hypoxia-activated prodrug derived from this scaffold could be combined with a standard chemotherapeutic agent. The prodrug would target the resistant, hypoxic core of a tumor, while the conventional drug would act on the well-oxygenated, rapidly dividing cells at the tumor's periphery.

Another area of exploration is the combination with metal-based drugs or nanoparticles. researchgate.net The sulfonamide group can chelate metal ions, and such complexes have shown unique biological properties, including enhanced antimicrobial or anticancer activity. researchgate.net Research into these synergistic combinations could unlock new and more powerful therapeutic strategies.

Q & A

Q. What are the optimal synthetic routes for 4-Nitrothiophene-2-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Pathways : Begin with thiophene-2-sulfonamide as a precursor. Introduce the nitro group via nitration using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C to prevent over-nitration) . Alternative routes may involve sulfonylation of pre-nitrated thiophene intermediates.

- Optimization : Use inert atmospheres (N₂/Ar) to avoid side reactions. Solvents like DCM or DMSO enhance solubility and reaction efficiency. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

- Key Parameters :

- Temperature: Maintain ≤10°C during nitration.

- Stoichiometry: 1:1.2 molar ratio of sulfonamide to nitrating agent.

- Purification: Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show characteristic peaks: thiophene protons (δ 7.2–8.1 ppm), sulfonamide NH₂ (δ ~3.5 ppm, broad), and nitro group (no direct proton signal but inferred from IR) .

- IR Spectroscopy : Confirm sulfonamide (S=O stretch at 1150–1350 cm⁻¹) and nitro (asymmetric NO₂ stretch at 1520–1560 cm⁻¹) .

- Mass Spectrometry : ESI-MS (negative mode) should display [M-H]⁻ ion matching the molecular weight (e.g., 218.2 g/mol) .

- Purity Criteria : HPLC (C18 column, acetonitrile/water) with >95% peak area .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Data Analysis Framework :

- Variable Mapping : Compare assay conditions (e.g., cell lines, concentrations, exposure times). For example, antimicrobial activity may vary between Gram-positive (MIC ~10 µM) and Gram-negative (MIC >50 µM) bacteria due to membrane permeability differences .

- Statistical Validation : Use ANOVA or t-tests to assess significance across replicates. Address outliers via Grubbs’ test .

- Mechanistic Studies : Perform target-specific assays (e.g., enzyme inhibition kinetics) to isolate confounding factors .

- Case Example : Conflicting cytotoxicity data (IC₅₀ = 5 µM vs. 20 µM) in cancer cells may stem from varying redox conditions or metabolic rates; validate under standardized hypoxia/normoxia conditions .

Q. What computational strategies predict the binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., carbonic anhydrase). Key steps:

- Prepare ligand (optimize geometry with Gaussian09 at B3LYP/6-31G* level) .

- Define active site residues (e.g., Zn²⁺ coordination in carbonic anhydrase) .

- Validate docking poses with MD simulations (GROMACS, 100 ns trajectories) .

- QSAR Modeling : Train models on nitro-sulfonamide derivatives to predict logP, IC₅₀, or ADMET properties .

Q. How to design structure-activity relationship (SAR) studies for this compound analogs?

Methodological Answer:

- Derivatization Strategies :

- Biological Testing :

- In Vitro : Screen analogs against kinase panels or microbial strains. Use dose-response curves to calculate EC₅₀.

- In Vivo : Assess pharmacokinetics (e.g., plasma half-life in rodent models) .

- Data Correlation : Plot substituent Hammett constants (σ) against activity to identify electronic trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.